Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate
Overview
Description
Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate is a chemical compound with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to an amino group (-NH2) on a benzoate ester. It is primarily used in research and development, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with methylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions. This results in the modulation of enzymatic activity or receptor signaling pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate hydrochloride: A hydrochloride salt form of the compound with similar properties.
Methyl 2-((4-chloro-2-fluoro-6-((2,2,2-trifluoroethyl)thio)phenoxy)methyl)benzoate: A trifluoroethyl sulfide analogue with distinct chemical properties.
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts enhanced stability and binding affinity compared to other similar compounds. This makes it particularly valuable in pharmaceutical research and development .
Properties
IUPAC Name |
methyl 4-(1-amino-2,2,2-trifluoroethyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPNHHDNFRUHRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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